Tridecan-7-yl acetate, also known as 7-Tridecanol, 7-acetate, is an organic compound with the molecular formula and a molecular weight of approximately 242.40 g/mol. This compound is classified as an acetate ester derived from tridecanol, specifically the acetate of 7-tridecanol. Its structure features a long carbon chain typical of fatty acid esters, contributing to its properties and applications.
Tridecan-7-yl acetate can be sourced from various natural and synthetic processes. It is primarily found in essential oils and can be synthesized through esterification reactions involving tridecanol and acetic acid or acetic anhydride. In terms of classification, it falls under the category of fatty acid esters, which are commonly utilized in fragrances, flavorings, and as intermediates in organic synthesis.
The synthesis of tridecan-7-yl acetate typically involves the following methods:
The reaction generally requires heating under reflux conditions to drive the reaction towards completion, with water being removed to shift the equilibrium. The purity of the final product can be enhanced through distillation or chromatography.
Tridecan-7-yl acetate features a linear carbon chain with a total of 15 carbon atoms. The structural formula can be represented as follows:
CCCCCCCCCC(CCCCCC)OC(C)=O
InChI=1S/C15H30O2/c1-4-6-8-10-12-15(17-14(3)16)13-11-9-7-5-2/h15H,4-13H2,1-3H3
The boiling point of tridecan-7-yl acetate is approximately 119 °C at a pressure of 2.5 Torr, indicating its volatility and potential applications in industries requiring solvents or fragrances.
Tridecan-7-yl acetate can participate in various chemical reactions typical for esters:
These reactions are significant in both synthetic organic chemistry and industrial processes, particularly in the production of surfactants and other functional materials.
The mechanism of action for tridecan-7-yl acetate primarily revolves around its role as an ester in biological systems and chemical reactions:
Tridecan-7-yl acetate has several scientific uses:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7